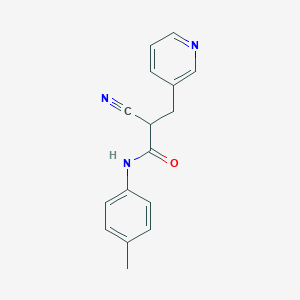

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide

Beschreibung

2-Cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide is a cyanoacrylamide derivative featuring a propanamide backbone substituted with a cyano group, a 4-methylphenyl group (N-attached), and a pyridin-3-yl moiety at the β-position. Its synthesis likely involves Michael addition or condensation reactions, as seen in analogs (e.g., ).

Eigenschaften

IUPAC Name |

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-12-4-6-15(7-5-12)19-16(20)14(10-17)9-13-3-2-8-18-11-13/h2-8,11,14H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZPHSYDHFGUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of 4-methylphenylamine with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through a condensation mechanism, forming the cyanoacetamide intermediate. This intermediate is then reacted with 3-bromopyridine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted cyanoacetamides and pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Wirkmechanismus

The mechanism of action of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial topoisomerase IV, an enzyme crucial for DNA replication in bacteria. By binding to the active site of the enzyme, it prevents the unwinding of DNA, thereby inhibiting bacterial growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

- 2-Cyano-N-(2-phenylethyl)acrylamide (17): Shares the cyanoacrylamide core but differs in the N-substituent (2-phenylethyl vs. 4-methylphenyl). highlights its instability under hydrolysis, forming cyclic products via intramolecular reactions (Routes G, H). The target compound’s 4-methylphenyl group may reduce such cyclization due to steric hindrance, while the pyridinyl group’s electron-withdrawing nature could stabilize the acrylamide moiety against hydrolysis.

- ACR-2 and ACR-3 (): These corrosion inhibitors feature hydroxyphenyl and methoxyphenyl substituents.

Table 1: Substituent Impact on Key Properties

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 4-methylphenyl and pyridinyl groups likely increase log P compared to hydroxyphenyl analogs (e.g., ACR-2), aligning with drug-like compounds in (log P 2.5–3.7).

- Solubility: Polar cyano and amide groups may counterbalance aromatic hydrophobicity, but aqueous solubility is expected to be moderate (10–50 µg/mL), similar to isoindole derivatives in .

- Crystal Packing : Weak interactions (C–H⋯N, π–π stacking) observed in ’s imidazole-4-imines suggest the target may form stable crystals dominated by aromatic stacking.

Biologische Aktivität

2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The structural formula of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide features a cyano group, a 4-methylphenyl moiety, and a pyridin-3-yl group. Its molecular formula is with a molecular weight of approximately 265.31 g/mol. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

The biological activity of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins and enzymes. Additionally, the aromatic rings may enhance binding affinity to various receptors or enzymes, modulating their activity and influencing biochemical pathways.

Antimicrobial Properties

Research indicates that 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown that it can inhibit the growth of bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism by which it exerts this activity remains to be fully elucidated.

Anticancer Activity

In vitro studies have demonstrated that this compound has anticancer properties, particularly against specific cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation.

Research Findings

Several studies have been conducted to investigate the biological effects of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide:

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability, supporting its potential as an antibiotic candidate.

- Cancer Cell Line Testing : In another investigation, various concentrations of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide were applied to breast cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations.

Future Directions

Further research is necessary to fully understand the pharmacological profile of 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide. Areas for future investigation include:

- In vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Insights : Detailed studies on how it interacts at the molecular level with specific targets.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.